REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7](CCCC)[C:6](=[O:12])[N:5](CCCC)[C:4](=[O:17])[C:3]=1[N:18]=O>[Pd].CN(C=O)C>[NH2:18][C:3]1[C:4](=[O:17])[NH:5][C:6](=[O:12])[NH:7][C:2]=1[NH2:1]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(N(C(N1CCCC)=O)CCCC)=O)N=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After completion, the reaction mixture was filtered through Celite
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(NC(NC1N)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |